molecular formula C8H15NO4 B14554129 Ethyl 4-(ethoxyimino)-2-hydroxybutanoate CAS No. 61703-33-1

Ethyl 4-(ethoxyimino)-2-hydroxybutanoate

Cat. No.: B14554129
CAS No.: 61703-33-1
M. Wt: 189.21 g/mol
InChI Key: PEDFPPFIXAXBLT-UHFFFAOYSA-N
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Description

Ethyl 4-(ethoxyimino)-2-hydroxybutanoate is a synthetic organic compound characterized by a butanoate ester backbone with an ethoxyimino group at the C4 position and a hydroxyl group at the C2 position.

Properties

CAS No.

61703-33-1

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

ethyl 4-ethoxyimino-2-hydroxybutanoate

InChI

InChI=1S/C8H15NO4/c1-3-12-8(11)7(10)5-6-9-13-4-2/h6-7,10H,3-5H2,1-2H3

InChI Key

PEDFPPFIXAXBLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=NOCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(ethoxyimino)-2-hydroxybutanoate typically involves the esterification of 4-(ethoxyimino)-2-hydroxybutanoic acid with ethanol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products .

Mechanism of Action

The mechanism of action of Ethyl 4-(ethoxyimino)-2-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Ethyl Butanoate Derivatives

Compound Name Substituents (C2 and C4 Positions) Molecular Formula CAS Number Key References
This compound C2: -OH; C4: -N-OCH₂CH₃ C₈H₁₅NO₄* Not provided Hypothetical
Ethyl (2S)-2-hydroxybutanoate C2: -OH; C4: -CH₂CH₃ (no imino group) C₆H₁₂O₃ 88271-13-0
Ethyl 4-(dimethylamino)-2-phenylbutanoate C2: -Ph; C4: -N(CH₃)₂ C₁₄H₂₁N₂O₂ 6955-21-1
Sethoxydim Cyclohexenone backbone with ethoxyimino C₁₇H₂₆N₂O₃S 74051-80-2
Ethyl 2-amino-4-hydroxybutanoate C2: -NH₂; C4: -OH C₆H₁₃NO₃ 764724-38-1

*Hypothesized based on structural analogy.

Key Observations:

  • Functional Group Influence: The ethoxyimino group in the target compound distinguishes it from hydroxyl- or amino-substituted analogs. This group may enhance stability or confer herbicidal activity, as seen in sethoxydim .
  • Stereochemical Considerations: Ethyl (2S)-2-hydroxybutanoate () highlights the importance of stereochemistry in biological activity, though the target compound’s stereochemistry is unspecified.

Physical and Chemical Properties

  • Thermal Stability: Compounds with imino groups (e.g., sethoxydim) may exhibit lower thermal stability due to the labile N-O bond .

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